AP 811 is a synthetic compound primarily studied for its potential applications in the field of medicinal chemistry. It is classified as a small molecule with specific biological activities that make it of interest in pharmacological research. The compound has been investigated for its role in modulating various biological pathways, which may lead to therapeutic benefits in treating certain diseases.
The synthesis of AP 811 originates from a series of chemical reactions designed to create derivatives of known pharmacophores. The initial compounds used in its synthesis are often derived from natural product sources or synthesized through established organic chemistry methods.
AP 811 falls under the category of synthetic organic compounds, specifically within the realm of small molecules. Its classification is based on its molecular structure and biological activity, which aligns it with other compounds studied for their pharmacological properties.
The synthesis of AP 811 typically involves multi-step organic reactions. The most common methods include:
The synthesis may utilize reagents such as acids, bases, and catalysts to facilitate the reactions. Specific conditions such as temperature, pressure, and reaction time are optimized to achieve high yields and purity of AP 811.
AP 811 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and weight can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
AP 811 can participate in various chemical reactions, including:
The reactivity of AP 811 can be influenced by factors such as pH, solvent choice, and temperature. Understanding these parameters is crucial for optimizing its synthesis and application.
The mechanism of action of AP 811 involves interaction with specific biological targets within cells. It may act by inhibiting or activating certain enzymes or receptors, leading to downstream effects on cellular signaling pathways.
Research studies indicate that AP 811 may influence pathways related to inflammation, cell proliferation, or apoptosis, making it a candidate for further investigation in therapeutic contexts.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy are commonly used to analyze the physical and chemical properties of AP 811.
AP 811 has potential applications in several areas:
AP 811 is a modified tetrapeptide (Arg-Ile-Asp-Arg) with N- and C-terminal modifications that confer high affinity for Natriuretic Peptide Receptor C (NPR3). The N-terminal modification includes a naphthoylamino-phenylacetyl group, while the C-terminal features a (S)-2-methylbutylamide group [6] [8]. These structural elements enable sub-nanomolar binding affinity (Ki = 0.45–0.48 nM) by mimicking the Phe⁸-Ile¹⁵ region of Atrial Natriuretic Peptide (ANP), the natural ligand for NPR3 [9]. The ligand-receptor interaction primarily involves the extracellular domain of NPR3, where AP 811 competes with endogenous natriuretic peptides (ANP, BNP, CNP) for binding. Mutagenesis studies indicate that acidic residues in NPR3’s extracellular domain are critical for this high-affinity interaction, though the exact binding pocket remains under investigation [9].
Table 1: Structural Features of AP 811
Component | Chemical Feature | Role in NPR3 Binding |
---|---|---|
Core Sequence | Arg-Ile-Asp-Arg (RIDR) | Mimics ANP bioactive region |
N-Terminal Mod | N²-[4-(2-Naphthoylamino)phenylacetyl] | Enhances receptor affinity and stability |
C-Terminal Mod | (S)-2-methylbutylamide | Prevents degradation and optimizes binding |
Key Residues | Aspartic acid (Position 3) | Coordinates with metal ions in NPR3 binding site |
AP 811 exhibits exceptional selectivity for NPR3 over related receptors NPR1 and NPR2. Biochemical assays confirm >20,000-fold higher affinity for NPR3 (Ki = 0.48 nM) compared to NPR1 (Ki > 10,000 nM) [2] [6]. This specificity arises from structural differences in the ligand-binding domains: NPR1 and NPR2 require intact natriuretic peptide rings for activation, whereas NPR3 binds linear peptide fragments like AP 811 [9]. Functional studies show no detectable agonism or antagonism at NPR1 even at micromolar concentrations, eliminating crosstalk with guanylate cyclase-dependent pathways mediated by NPR1/NPR2 [6] [9]. This selectivity profile positions AP 811 as a unique tool for isolating NPR3-specific functions in complex biological systems.
In rabbit ventricular cardiomyocytes, AP 811 (10–500 nM) abolishes ANP-induced stimulation of the Na⁺/K⁺ pump [2] [6]. This occurs via NPR3 blockade, preventing ANP internalization and degradation. Normally, NPR3 acts as a clearance receptor, sequestering ANP to limit its bioavailability. By antagonizing NPR3, AP 811 prolongs ANP availability for NPR1, paradoxically enhancing NPR1-mediated cGMP production [6] [9]. However, in neonatal rodent cardiomyocytes, AP 811 directly inhibits low-concentration ANP (10 nM)-driven proliferation by disrupting NPR3-dependent mitogenic signals, independent of NPR1 [6]. This cell-type-specific effect underscores NPR3’s dual roles in ligand clearance and direct signaling.
NPR3 modulates cyclic nucleotides through two mechanisms:
In white adipose tissue, NPR3 antagonism by AP 811 enhances mitochondrial respiration via cAMP/PKA and p38 MAPK pathways, increasing expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1α) and UCP1 (uncoupling protein 1) [4]. This demonstrates NPR3’s role in suppressing metabolic activity, reversible by AP 811.
Table 2: AP 811’s Effects on Downstream Signaling Pathways
NPR3-Dependent Process | Effect of AP 811 | Functional Outcome |
---|---|---|
ANP Clearance | Inhibition | Prolonged ANP bioavailability |
cAMP Production | Increased (via adenylyl cyclase disinhibition) | PKA activation; enhanced lipolysis |
cGMP Production | Indirect increase (via NPR1 potentiation) | PKG activation; vasodilation |
Cardiomyocyte Proliferation | Suppression | Inhibition of hyperplastic growth |
Mitochondrial Biogenesis | Activation | White adipose tissue browning; thermogenesis |
Early studies classified AP 811 as an "NPR3-selective agonist" due to its ability to mimic ANP’s binding and internalization [9]. However, functional analyses later redefined it as an antagonist:
These discrepancies arise from methodological differences:
Thus, AP 811 is functionally an antagonist: It occupies NPR3 without activating Gᵢ or internalization signals, while competitively inhibiting natural ligand actions [4] [6] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: